6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the benzodiazepine family, known for their psychoactive properties, and the triazole family, which are often used in antifungal and antiviral medications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- typically involves the formation of the triazole and benzodiazepine rings through a series of cyclization reactions. One common method is the intramolecular azide-alkyne cycloaddition, which involves the reaction of azides with acetylenedicarboxylic acid esters . This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can optimize the reaction conditions and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects . Additionally, the compound may inhibit certain enzymes, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-a)benzodiazepines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Pyrazolo(3,4-d)pyrimidines: These compounds also feature a fused tricyclic structure and are known for their cytotoxic and enzyme inhibitory activities.
1,8-Naphthyridines: These compounds exhibit anti-inflammatory and analgesic properties and are structurally related to triazolobenzodiazepines.
Uniqueness
The uniqueness of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(4-methyl-1-piperazinyl)-6-phenyl- lies in its combination of the triazole and benzodiazepine rings, which confer a distinct set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .
Properties
CAS No. |
153901-50-9 |
---|---|
Molecular Formula |
C21H22N6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C21H22N6/c1-24-11-13-25(14-12-24)21-15-20-23-22-16-26(20)18-9-5-6-10-19(18)27(21)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
FWTZLWWGUGYSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=NN=CN3C4=CC=CC=C4N2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.